Cyflumetofen

説明

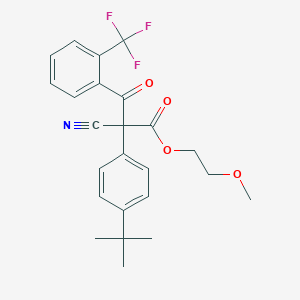

Structure

3D Structure

特性

IUPAC Name |

2-methoxyethyl 2-(4-tert-butylphenyl)-2-cyano-3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24F3NO4/c1-22(2,3)16-9-11-17(12-10-16)23(15-28,21(30)32-14-13-31-4)20(29)18-7-5-6-8-19(18)24(25,26)27/h5-12H,13-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSZRJQNBMEZOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C#N)(C(=O)C2=CC=CC=C2C(F)(F)F)C(=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058089 | |

| Record name | Cyflumetofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400882-07-7 | |

| Record name | Cyflumetofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400882-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyflumetofen [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0400882077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyflumetofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyflumetofen (ISO); 2-methoxyethyl (RS)-2-(4-tert-butylphenyl)-2-cyano-3-oxo-3-(α,α,α-trifluoro-o-tolyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYFLUMETOFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJW6N27119 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Cyflumetofen Action on Spider Mites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyflumetofen is a potent and selective acaricide widely used for the management of spider mite populations, including the two-spotted spider mite, Tetranychus urticae. Its efficacy stems from a highly specific mode of action, targeting the mitochondrial electron transport chain. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its metabolic activation, molecular target, and the resulting physiological effects on spider mites. Furthermore, this document summarizes key quantitative data, outlines detailed experimental protocols for studying its effects, and presents visual diagrams of the relevant biochemical pathways and experimental workflows.

Mechanism of Action

This compound is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 25A acaricide, functioning as a mitochondrial complex II electron transport inhibitor.[1][2] A key feature of this compound is that it acts as a pro-acaricide, meaning it is converted into its biologically active form within the target organism.[3][4]

Upon entering the spider mite's body, primarily through contact, this compound is metabolized by esterases into its active de-esterified form, known as AB-1.[3][4][5] This active metabolite, AB-1, is a potent inhibitor of mitochondrial complex II, also known as succinate dehydrogenase (SDH).[3][4][5] The inhibition of SDH by AB-1 is highly specific and occurs at extremely low concentrations.[3][4][5]

Mitochondrial complex II plays a crucial role in cellular respiration by linking the tricarboxylic acid (TCA) cycle with the electron transport chain. It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers electrons to the ubiquinone pool in the electron transport chain. By blocking this electron flow, AB-1 disrupts the production of adenosine triphosphate (ATP), the primary energy currency of the cell.[1] This leads to a rapid depletion of energy, resulting in a loss of mobility, paralysis, and ultimately, the death of the spider mite.[1][6]

The high selectivity of this compound for spider mites over non-target organisms, such as predatory mites and insects, is a critical aspect of its favorable toxicological profile for Integrated Pest Management (IPM) programs.[1][3] This selectivity is primarily attributed to the significantly higher sensitivity of the spider mite's mitochondrial complex II to the active metabolite AB-1 compared to that of other organisms.[4][7] Studies have shown that the inhibition of SDH by AB-1 is approximately 200-fold more potent in spider mites than in predatory mites, highlighting a strong target-site selectivity.[7][8][9]

Signaling Pathway Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. 4.4. Bioassays of this compound- and Bifenthrin-Resistant Strains of T. urticae [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound (Ref: OK-5101) [sitem.herts.ac.uk]

- 5. Sub - lethal Effect of this compound and bromopropylate on life table history and population parameters of Tetranychus urticae koch (Acari: Tetranychidae) | Persian Journal of Acarology [biotaxa.org]

- 6. www1.montpellier.inrae.fr [www1.montpellier.inrae.fr]

- 7. Molecular Basis for the Selectivity of the Succinate Dehydrogenase Inhibitor this compound between Pest and Predatory Mites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular basis for the selectivity of the succinate dehydrogenase inhibitor this compound between pest and predatory mites [biblio.ugent.be]

- 9. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Environmental Fate and Degradation of Cyflumetofen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyflumetofen is a novel acaricide belonging to the benzoylacetonitrile class of chemicals. It is effective against various mite species by inhibiting mitochondrial complex II, a crucial component of the electron transport chain. Understanding the environmental fate and degradation of this compound is paramount for assessing its ecological impact and ensuring its safe use. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the hydrolysis, photolysis, and biodegradation of this compound in various environmental compartments.

Abiotic Degradation

Hydrolysis

The hydrolysis of this compound is significantly influenced by pH. It is generally stable in acidic conditions but degrades more rapidly as the pH becomes neutral and alkaline. The primary degradation pathway involves the cleavage of the ester linkage.

Experimental Protocol: Hydrolysis Study (Following OECD Guideline 111)

A standardized hydrolysis study for this compound would be conducted as follows:

-

Test System: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Test Substance: A stock solution of radiolabeled ([¹⁴C]) this compound is prepared in a suitable solvent. A known amount is added to the buffer solutions to achieve the desired test concentration.

-

Incubation: The test solutions are maintained at a constant temperature (e.g., 25°C) in the dark to preclude photodegradation.

-

Sampling: Aliquots are collected at predetermined intervals.

-

Analysis: The concentration of the parent this compound and its degradation products are determined using High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).

-

Data Analysis: The rate of hydrolysis and the half-life (DT50) are calculated assuming first-order kinetics.

Table 1: Hydrolysis of this compound

| pH | Temperature (°C) | Half-life (DT50) | Reference |

| 4.0 | 25 | Stable | [1] |

| 7.0 | 25 | Moderately Stable | [1] |

| 9.0 | 25 | Rapid Degradation | [1] |

Note: Specific DT50 values at different pH and temperatures were not consistently available in the searched literature, but the general trend of increased degradation with increasing pH and temperature is well-established.

Photolysis

Photodegradation in water is a significant route of dissipation for this compound. The molecule absorbs light, leading to its transformation into various photoproducts.

Experimental Protocol: Aqueous Photolysis Study

A typical aqueous photolysis study for this compound involves:

-

Test System: Sterile, buffered aqueous solutions (e.g., pH 7) are used.

-

Test Substance: Radiolabeled this compound is added to the test solutions.

-

Light Source: The solutions are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Dark controls are maintained in parallel.

-

Incubation: The temperature is kept constant throughout the experiment.

-

Sampling and Analysis: Samples are taken at various time points and analyzed by HPLC-MS/MS to quantify this compound and its photoproducts.

-

Quantum Yield Calculation: The quantum yield is determined to estimate the efficiency of the photochemical degradation process.

Table 2: Photolysis of this compound in Water

| Medium | Light Source | Half-life (DT50) | Reference |

| Water | Simulated Sunlight | Rapid | [2] |

Note: While rapid photolysis is reported, specific quantitative data such as quantum yield and a range of DT50 values under varying light intensities were not available in the provided search results.

Biotic Degradation

Soil Metabolism

In the terrestrial environment, the degradation of this compound is primarily driven by microbial activity. The rate of degradation is influenced by soil type, organic matter content, pH, temperature, and moisture.

Experimental Protocol: Aerobic and Anaerobic Soil Metabolism (Following OECD Guideline 307)

-

Soil Selection: Various soil types with different physicochemical properties are chosen.

-

Test Substance Application: Radiolabeled this compound is applied to the soil samples.

-

Incubation Conditions:

-

Aerobic: Soils are maintained at a specific temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of maximum water holding capacity) with a continuous supply of air.[3]

-

Anaerobic: After an initial aerobic phase, the soils are flooded with water, and the headspace is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.[3]

-

-

Volatile Trapping: Evolved ¹⁴CO₂ and other volatile organic compounds are trapped to assess mineralization and volatilization.

-

Sampling and Extraction: Soil samples are collected at intervals and extracted with appropriate solvents.

-

Analysis: The extracts are analyzed by HPLC-MS/MS to identify and quantify the parent compound and its metabolites. Non-extractable residues are determined by combustion analysis.

-

Data Analysis: DT50 and DT90 values are calculated based on the decline of the parent compound.

Table 3: Aerobic Soil Metabolism of this compound

| Soil Type | Temperature (°C) | DT50 (days) | Reference |

| Black Soil | 25 | 11.2 | [3] |

| Sierozem | 25 | 10.3 | [3] |

| Krasnozem | 25 | 12.4 | [3] |

| Fluvo-aquic Soil | 25 | 11.4 | [3] |

Table 4: Anaerobic Soil Metabolism of this compound

| Soil Type | Temperature (°C) | DT50 (days) | Reference |

| Black Soil | 25 | 13.1 | [3] |

| Sierozem | 25 | 10.8 | [3] |

| Krasnozem | 25 | 13.9 | [3] |

| Fluvo-aquic Soil | 25 | 12.8 | [3] |

Water-Sediment Metabolism

In aquatic environments, this compound partitions between the water column and sediment, where it undergoes further microbial degradation.

Experimental Protocol: Water-Sediment Study (Following OECD Guideline 308)

-

System Setup: Intact water-sediment systems are collected from different aquatic environments.

-

Test Substance Application: Radiolabeled this compound is applied to the water phase.

-

Incubation: The systems are incubated in the dark at a controlled temperature under aerobic or anaerobic conditions.

-

Sampling: At various time points, water and sediment phases are separated and sampled.

-

Extraction and Analysis: Both phases are extracted and analyzed for the parent compound and metabolites using HPLC-MS/MS.

-

Data Analysis: The dissipation from the water phase and the degradation in the total system are calculated to determine DT50 values.

Table 5: Aerobic Water-Sediment Metabolism of this compound

| Water Body | Temperature (°C) | System DT50 (days) | Reference |

| Northeast Lake | 25 | 15.4 | [3] |

| Hunan Paddy Field | 25 | 16.9 | [3] |

| Beijing Shangzhuang Reservoir | 25 | 15.1 | [3] |

Table 6: Anaerobic Water-Sediment Metabolism of this compound

| Water Body | Temperature (°C) | System DT50 (days) | Reference |

| Northeast Lake | 25 | 16.5 | [3] |

| Hunan Paddy Field | 25 | 17.3 | [3] |

| Beijing Shangzhuang Reservoir | 25 | 16.1 | [3] |

Degradation Pathways and Metabolites

The degradation of this compound proceeds through several key transformations, primarily involving cleavage of the ester bond and modifications to the side chains. The major identified metabolites include:

-

B-1: 2-(trifluoromethyl)benzoic acid

-

B-3: 2-(trifluoromethyl)benzamide

-

AB-1: 2-(4-tert-butylphenyl)-2-cyano-3-oxo-3-(α,α,α-trifluoro-o-tolyl)propionitrile

-

A-2: 4-tert-butylbenzoic acid

Bioaccumulation

Studies conducted according to OECD Guideline 305 indicate a low potential for bioaccumulation of this compound in fish.[2]

Experimental Protocol: Bioaccumulation Study in Fish (Following OECD Guideline 305)

-

Test Organism: A suitable fish species (e.g., rainbow trout or zebrafish) is selected.

-

Exposure Phase: Fish are exposed to a constant, low concentration of radiolabeled this compound in a flow-through system for a defined period (e.g., 28 days).

-

Depuration Phase: After the exposure phase, the fish are transferred to clean water and observed for a depuration period.

-

Sampling: Water and fish tissue samples are collected at regular intervals during both phases.

-

Analysis: The concentration of this compound and its metabolites in the samples is determined.

-

BCF Calculation: The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady state.

Table 7: Bioaccumulation Potential of this compound

| Study Type | BCF Value | Conclusion | Reference |

| OECD 305 | Low | Low bioaccumulation potential | [2] |

Experimental Workflows

The assessment of the environmental fate of a pesticide like this compound follows a structured workflow, integrating various studies.

Conclusion

This compound is considered to be non-persistent in the environment.[1] Its degradation is facilitated by a combination of abiotic and biotic processes, with hydrolysis under alkaline conditions, aqueous photolysis, and microbial degradation in soil and sediment being the primary routes of dissipation. The identified metabolites are generally formed through the cleavage of the parent molecule. The low bioaccumulation potential of this compound further suggests a limited risk of long-term accumulation in aquatic organisms. This technical guide summarizes the key data and methodologies for understanding the environmental behavior of this compound, providing a valuable resource for researchers and professionals in the field.

References

A Technical Guide to Cyflumetofen's Active Metabolite AB-1

Executive Summary

Cyflumetofen is a modern acaricide valued for its high efficacy against various mite species and its compatibility with integrated pest management (IPM) systems.[1][2] Its mode of action is not direct; instead, it functions as a pro-acaricide, requiring metabolic activation within the target pest to exert its toxic effects.[3][4] This activation process involves the hydrolysis of the parent compound, this compound, into its potent, de-esterified active metabolite, AB-1.[3] This document provides a comprehensive technical overview of AB-1, detailing its formation, physicochemical properties, specific mechanism of action, and the experimental protocols used to characterize its activity.

Metabolic Activation: The Conversion of this compound to AB-1

The acaricidal activity of this compound is entirely dependent on its biotransformation into the active form, AB-1. This conversion is a Phase I metabolic reaction, specifically an ester hydrolysis, catalyzed by carboxylesterase (CCE) enzymes within the mite.[3][4] The process cleaves the 2-methoxyethyl ester group from the this compound molecule, yielding the active β-ketonitrile derivative, AB-1.[3] This metabolic step is critical, as AB-1 is substantially more toxic to the target pest than the parent compound.[3]

Caption: Metabolic activation pathway of this compound to AB-1.

Physicochemical Properties of Metabolite AB-1

The structural and chemical properties of AB-1 are fundamental to its biological activity and interaction with its molecular target. Key identifying and physical properties are summarized below.

| Property | Value | Reference(s) |

| Chemical Name | 2-(4-tert-butylphenyl)-3-hydroxy-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile | [5] |

| Synonym | 4-(1,1-Dimethylethyl)-α-[hydroxy[2-(trifluoromethyl)phenyl]methylene]benzeneacetonitrile | [6] |

| CAS Number | 211923-03-4 | [6] |

| Molecular Formula | C₂₀H₁₈F₃NO | [5][6] |

| Molecular Weight | 345.36 g/mol | [6] |

| Chemical Structure | A β-ketonitrile derivative with a 4-tert-butylphenyl group and a 2-(trifluoromethyl)phenyl group. | [7] |

Mechanism of Action: Inhibition of Mitochondrial Complex II

The primary molecular target of AB-1 is Complex II (Succinate Dehydrogenase or SDH) of the mitochondrial electron transport chain (mETC).[1][3][8] By inhibiting this critical enzyme, AB-1 disrupts the cell's primary energy production pathway.

Key aspects of its mechanism include:

-

Target Specificity: AB-1 is a highly potent inhibitor of mite SDH.[3] It effectively blocks the oxidation of succinate to fumarate, a key step in both the Krebs cycle and the electron transport chain.

-

Disruption of Respiration: Inhibition of Complex II halts the flow of electrons to ubiquinone, thereby crippling the mETC and severely reducing the production of ATP. This leads to energy depletion, causing loss of motor coordination, paralysis, and ultimately, death of the mite.[1]

-

High Selectivity: The potency of AB-1 is highly selective. The inhibition of the SDH target is approximately 200-fold more potent in pest spider mites compared to beneficial predatory mites.[8][9] This target-site selectivity is a major contributor to this compound's favorable safety profile for non-target organisms and its utility in IPM.

Caption: AB-1 inhibits Complex II of the mitochondrial ETC.

Biological Activity & Potency

AB-1 exhibits potent and selective acaricidal activity. While the parent compound, this compound, has weak activity, the conversion to AB-1 dramatically increases its potency. The quantitative data available highlights its selectivity.

| Parameter | Observation | Significance | Reference(s) |

| Potency vs. Parent Compound | AB-1 inhibits mite mitochondrial Complex II at extremely low concentrations. | Confirms AB-1 is the toxiphore and that metabolic activation is essential. | [3] |

| Target vs. Non-Target Species | LC₅₀ values for AB-1 differ by >100-fold between spider mites and key insect species. | Demonstrates high selectivity towards the target pest group over other insects. | [3] |

| Target vs. Beneficial Mites | Inhibition of SDH by AB-1 is ~200-fold more potent in spider mites than in predatory mites. | Explains the molecular basis for this compound's safety towards beneficial mites. | [8][9] |

Experimental Protocols

The characterization of AB-1 relies on specific biochemical and toxicological assays. The following sections detail the methodologies for two key experiments.

Protocol: Mitochondrial Complex II (SDH) Inhibition Assay

This assay quantifies the inhibitory effect of AB-1 on SDH activity from different sources.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of AB-1 against SDH isolated from target (e.g., Tetranychus urticae) and non-target (e.g., predatory mites) organisms.

Methodology:

-

Mitochondrial Isolation:

-

Homogenize a known mass of mites (e.g., 100-200 mg) in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4).

-

Perform differential centrifugation: first, a low-speed spin (e.g., 1,000 x g for 10 min at 4°C) to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and perform a high-speed spin (e.g., 10,000 x g for 20 min at 4°C) to pellet the mitochondrial fraction.

-

Wash the mitochondrial pellet with isolation buffer and resuspend in a suitable assay buffer (e.g., potassium phosphate buffer).

-

Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford assay).

-

-

SDH Activity Measurement:

-

Prepare a reaction mixture in a 96-well plate containing assay buffer, succinate (as the substrate), and an electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt like MTT.

-

Add varying concentrations of AB-1 (dissolved in a suitable solvent like DMSO) to the wells. Include solvent-only controls.

-

Initiate the reaction by adding the mitochondrial suspension to each well.

-

Monitor the rate of reduction of the electron acceptor spectrophotometrically over time. The decrease in absorbance for DCPIP or the increase in absorbance for formazan (from MTT) is proportional to SDH activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each AB-1 concentration.

-

Normalize the activity relative to the solvent control (defined as 100% activity).

-

Plot the percent inhibition versus the logarithm of the AB-1 concentration.

-

Fit the data to a dose-response curve using non-linear regression to determine the IC₅₀ value.

-

Caption: Experimental workflow for the SDH Inhibition Assay.

Protocol: In Vitro Metabolism by Recombinant Esterase

This assay confirms that this compound is a substrate for mite esterases and is converted to AB-1.

Objective: To demonstrate the hydrolysis of this compound to AB-1 by a specific recombinant carboxylesterase (e.g., TcCCE12 from T. cinnabarinus).

Methodology:

-

Enzyme Preparation:

-

Express the target esterase gene (e.g., TcCCE12) in a suitable expression system (e.g., E. coli or baculovirus-infected insect cells).

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA or Strep-Tactin).

-

Verify the purity and concentration of the enzyme via SDS-PAGE and a protein quantification assay.

-

-

Hydrolysis Reaction:

-

Set up a reaction mixture containing a known concentration of the purified recombinant esterase in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Add this compound (substrate) to a final concentration of, for example, 50 µM.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined time course (e.g., 0, 15, 30, 60 minutes).

-

Include a control reaction with heat-inactivated enzyme or without enzyme to account for non-enzymatic degradation.

-

-

Sample Analysis:

-

Stop the reaction at each time point by adding an equal volume of a quenching solvent, such as ice-cold acetonitrile, which also serves to extract the compounds.

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quantify the decrease in the this compound peak area and the corresponding increase in the AB-1 peak area over time by comparing with analytical standards.

-

Conclusion

Metabolite AB-1 is the biologically active principle responsible for the acaricidal effects of this compound. It is formed via esterase-mediated hydrolysis within the target mite. Its potent and highly selective inhibition of mitochondrial Complex II provides a precise mechanism of action that is devastating to pest mites while maintaining a favorable safety margin for many non-target organisms, including beneficial predatory mites. Understanding the properties and mode of action of AB-1 is crucial for the effective and sustainable use of this compound in agriculture and for the rational design of future selective acaricides.

References

- 1. This compound (Ref: OK-5101) [sitem.herts.ac.uk]

- 2. orbi.uliege.be [orbi.uliege.be]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound Metabolite AB-1 100 µg/mL in Acetonitrile [lgcstandards.com]

- 6. This compound metabolite AB-1 | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Basis for the Selectivity of the Succinate Dehydrogenase Inhibitor this compound between Pest and Predatory Mites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Cyflumetofen Efficacy Testing in Greenhouse Trials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for conducting efficacy trials of the acaricide Cyflumetofen in a greenhouse setting. The following sections detail the experimental setup, application procedures, data collection, and analysis required to accurately assess the performance of this compound against key mite pests.

Introduction

This compound is a selective acaricide belonging to the beta-ketonitrile class of chemistry.[1] Its mode of action is the inhibition of the mitochondrial complex II electron transport chain, which disrupts cellular respiration in target pests, ultimately leading to paralysis and death.[2][3] This unique mode of action, classified by the Insecticide Resistance Action Committee (IRAC) as Group 25, makes it a valuable tool for resistance management programs.[1][4] this compound is highly effective against spider mites of the family Tetranychidae, targeting all life stages including eggs, nymphs, and adults.[1][4] Its high selectivity ensures minimal impact on beneficial insects and predatory mites, making it compatible with Integrated Pest Management (IPM) programs.[1][5]

These protocols are designed to provide a standardized methodology for evaluating the efficacy of this compound formulations in controlled greenhouse environments.

Target Pests and Host Plants

-

Target Pests: The primary target for this compound efficacy testing is the two-spotted spider mite (Tetranychus urticae), a common and economically significant pest in greenhouse production.[5][6] Other susceptible species from the Tetranychus and Panonychus genera can also be evaluated.[7]

-

Host Plants: Common greenhouse crops that are susceptible to spider mite infestations should be used. Suitable host plants include, but are not limited to:

Experimental Design and Setup

A randomized complete block design (RCBD) is recommended to minimize the effects of environmental variability within the greenhouse.[9]

-

Experimental Units: Each treatment plot should consist of a group of potted plants. A minimum of 4-5 established plants per replicate is recommended.[9]

-

Replicates: Each treatment, including a control, should be replicated at least four times.[9]

-

Acclimation: Host plants should be acclimated to the greenhouse conditions for at least two weeks prior to the start of the experiment.

-

Pest Infestation: If natural infestation levels are insufficient, artificially infest the plants with a known population of the target mite species. Ensure a uniform initial infestation level across all experimental units before the first application. High nitrogen fertilization can help promote pest outbreaks.[9]

-

Greenhouse Conditions: Maintain and record standard greenhouse conditions, including temperature, relative humidity, and photoperiod, as these can influence both mite development and pesticide efficacy.

Treatment Application Protocol

-

Treatment Groups:

-

Control Group: Treated with water only or water plus the adjuvant if one is used in the treatment groups.

-

This compound Treatment Group(s): One or more concentrations of this compound. A common application rate is 13.7 fl oz per 100 gallons of water.[1] For experimental purposes, a range of concentrations can be tested, such as 0.75 ml/L and 1.0 ml/L.[6]

-

Reference Pesticide Group: A currently registered and effective acaricide for comparison.

-

-

Application Method:

-

Apply treatments as a foliar spray using a calibrated sprayer to ensure thorough and uniform coverage of all plant surfaces, especially the undersides of leaves where mites congregate.[1][2] A CO2 backpack sprayer with a single nozzle is a suitable option for ensuring consistent application.[9]

-

This compound is not systemic or translaminar, so direct contact with the pest is crucial for effective control.[1]

-

A non-ionic adjuvant with at least 75% surfactant may be used to improve coverage.[9]

-

-

Application Timing:

-

The first application should be made when mite populations reach a predetermined threshold, typically at the first sign of infestation.[1]

-

For resistance management, it is recommended to rotate to a miticide with a different mode of action after a single application of this compound. A maximum of two applications per crop cycle is generally advised.[1]

-

Data Collection and Efficacy Assessment

-

Sampling: Collect leaf samples from the inner plants of each replicate to avoid edge effects.[9]

-

Timing: Conduct mite counts at the following intervals:

-

Mite Counts: Count the number of live mites (all life stages) per leaf or a designated area on the leaf. A mite brushing machine can be used to facilitate counting.[9]

-

Efficacy Calculation: The efficacy of the treatment can be calculated using the Henderson-Tilton formula, which corrects for natural changes in the control population.

Data Presentation

Quantitative data should be summarized in clear and structured tables to facilitate comparison between treatments.

Table 1: Efficacy of this compound against Tetranychus urticae on Greenhouse Cucumber

| Treatment | Concentration | Mean % Mite Reduction (7 Days Post-Treatment) |

| This compound | 1.0 ml/L | 91.5% - 96%[6] |

| This compound | 0.75 ml/L | 72% - 84%[6] |

| Spiromesifen | (Standard Rate) | 70% - 95%[6] |

| Tetradifon | (Standard Rate) | 67.25% - 73%[6] |

| Control | (Water) | (Baseline) |

Data adapted from a study on greenhouse cucumbers.[6] Efficacy can vary based on environmental conditions and initial pest pressure.

Visualizations

Caption: Mode of action of this compound in mites.

Caption: Experimental workflow for this compound efficacy trials.

References

- 1. assets.greenbook.net [assets.greenbook.net]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound (Ref: OK-5101) [sitem.herts.ac.uk]

- 4. epa.gov [epa.gov]

- 5. epa.gov [epa.gov]

- 6. Efficiency and residue levels of a new acaricide, this compound (Danisaraba® SC, 20%) for control of Tetranychus urticae on greenhouse cucumber [arpp.tabrizu.ac.ir]

- 7. researchgate.net [researchgate.net]

- 8. canada.ca [canada.ca]

- 9. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]

Application Notes and Protocols for Determining Cyflumetofen LC50 Values in Laboratory Bioassays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyflumetofen is a novel acaricide belonging to the benzoylacetonitrile class of chemistry.[1][2] It is a potent inhibitor of the mitochondrial electron transport chain at complex II (succinate dehydrogenase).[2] This mode of action is distinct from many other commercial acaricides, making this compound a valuable tool for resistance management programs.[3] It is highly effective against various spider mite species of the Tetranychidae family, including those that have developed resistance to other acaricides.[3] this compound demonstrates high selectivity, primarily affecting spider mites with minimal impact on insects and other non-target organisms.[2] This document provides detailed protocols for determining the median lethal concentration (LC50) of this compound against key spider mite pests in a laboratory setting.

Data Presentation

Table 1: this compound LC50 Values for Various Spider Mite Species

| Pest Species | Life Stage | Bioassay Method | LC50 Value | Reference(s) |

| Tetranychus urticae (Two-spotted spider mite) | Adult Females | Not Specified | 2.77 µg a.i./mL | [4][5] |

| Tetranychus urticae (Two-spotted spider mite) | Adult Females | Not Specified | 13.88 µg a.i./mL | [1] |

| Tetranychus urticae (Two-spotted spider mite) | Adults | Not Specified | 4.8 ppm | [6] |

| Tetranychus urticae (Two-spotted spider mite) | Larvae | Not Specified | 0.9 ppm | [6] |

| Tetranychus urticae (Two-spotted spider mite) | Eggs | Not Specified | 0.8 µg a.i./mL | [7] |

| Panonychus citri (Citrus red mite) | Adult Females | Not Specified | 10.23 ppm | [2][8][9][10] |

Experimental Protocols

Protocol 1: Leaf Dip Bioassay for Adult Spider Mites

This protocol is adapted from general leaf dip bioassay methods for spider mites.[11][12][13]

1. Materials:

- Technical grade this compound

- Acetone (analytical grade)

- Triton X-100 or similar surfactant

- Distilled water

- Bean or other suitable host plant leaves

- Petri dishes (9 cm diameter)

- Filter paper

- Fine camel hair brush

- Micropipettes

- Glass vials

- Vortex mixer

- Stereomicroscope

2. Preparation of Test Solutions: a. Prepare a stock solution of this compound (e.g., 1000 ppm) by dissolving the required amount of technical grade active ingredient in acetone. b. Prepare a series of at least five serial dilutions from the stock solution using distilled water containing a surfactant (e.g., 0.05% Triton X-100) to ensure even spreading on the leaf surface. c. A control solution containing only distilled water and surfactant should also be prepared.

3. Preparation of Leaf Discs: a. Collect fresh, untreated leaves from the host plant. b. Cut leaf discs of a uniform size (e.g., 4 cm diameter) using a leaf punch or cork borer. c. Place the leaf discs with the adaxial surface down on a layer of moistened cotton or agar in Petri dishes to maintain turgidity.

4. Mite Infestation: a. Using a fine camel hair brush, carefully transfer a known number of healthy, adult female spider mites (e.g., 20-30) onto each leaf disc. b. Allow the mites to acclimate for a short period (e.g., 1-2 hours) before treatment.

5. Treatment Application: a. Immerse each leaf disc, infested with mites, into the respective test solution for a standardized duration (e.g., 5-10 seconds).[11] b. After dipping, place the leaf discs on a paper towel to air dry. c. Once dry, return the leaf discs to the Petri dishes.

6. Incubation: a. Seal the Petri dishes with parafilm to prevent mite escape and maintain humidity. b. Incubate the Petri dishes under controlled conditions (e.g., 25 ± 1°C, 60-70% RH, and a 16:8 h light:dark photoperiod).

7. Mortality Assessment: a. After 24 hours, assess mite mortality under a stereomicroscope. b. Mites are considered dead if they are unable to move when gently prodded with a fine brush.

8. Data Analysis: a. Correct the observed mortality for control mortality using Abbott's formula if control mortality is between 5% and 20%. b. Analyze the mortality data using probit analysis to determine the LC50 value, 95% confidence limits, and the slope of the concentration-mortality line.

Protocol 2: Slide Dip Bioassay for Adult Spider Mites

This method is particularly useful for assessing contact toxicity.[14]

1. Materials:

- Same as Protocol 1, with the addition of glass microscope slides and double-sided adhesive tape.

2. Preparation of Test Solutions:

- Follow the same procedure as in Protocol 1.

3. Mite Preparation: a. Attach a strip of double-sided adhesive tape to a clean microscope slide. b. Carefully affix adult female mites by their dorsum to the tape, ensuring their legs and mouthparts are free.

4. Treatment Application: a. Dip the slide with the attached mites into the test solution for a standardized time (e.g., 5 seconds). b. After dipping, remove the slide and allow it to air dry.

5. Incubation and Mortality Assessment: a. Place the slides in a humid chamber (e.g., a sealed container with moist filter paper). b. Incubate under controlled conditions as described in Protocol 1. c. Assess mortality after 24 hours as described in Protocol 1.

6. Data Analysis:

- Analyze the data as described in Protocol 1.

Mandatory Visualizations

Caption: Experimental workflow for the leaf dip bioassay to determine this compound LC50.

Caption: Mode of action of this compound as a mitochondrial complex II inhibitor.

References

- 1. Sub - lethal Effect of this compound and bromopropylate on life table history and population parameters of Tetranychus urticae koch (Acari: Tetranychidae) | Persian Journal of Acarology [biotaxa.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound Miticide Insecticides | Forestry Distributing North America's Forest Products Leader [forestrydistributing.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. archive.conscientiabeam.com [archive.conscientiabeam.com]

- 7. Lethal and sublethal effects of this compound and clofentezine on l ife history traits and life table parameters of the two-spotted spider mite, Tetranychus urticae (Acari: Tetranychidae) | Persian Journal of Acarology [biotaxa.org]

- 8. researchgate.net [researchgate.net]

- 9. Sublethal effects of this compound and spirodiclofen on biological parameters of citrus red mite, Panonychus citri McGregor (Acari: Tetranychidae) | Persian Journal of Acarology [biotaxa.org]

- 10. Sublethal effects of this compound and spirodiclofen on biological parameters of citrus red mite, <em>Panonychus citri</em> McGregor (Acari: Tetranychidae) [agris.fao.org]

- 11. The Insecticidal Efficacy and Physiological Action Mechanism of a Novel Agent GC16 against Tetranychus pueraricola (Acari: Tetranychidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. entomoljournal.com [entomoljournal.com]

- 13. researchgate.net [researchgate.net]

- 14. Bioassay techniques for evaluating pesticides against Dermatophagoides spp. (Acari: Pyroglyphidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Cyflumetofen in Integrated Pest Management (IPM) Programs: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyflumetofen is a novel acaricide belonging to the benzoylacetonitrile class of chemistry, developed by Otsuka AgriTechno Co., Ltd. It offers a unique mode of action, making it a valuable tool in Integrated Pest Management (IPM) and resistance management programs.[1][2] Its high selectivity for target mite pests, coupled with its safety profile for many non-target organisms, positions it as a promising component for sustainable agriculture.[1][3] This document provides detailed application notes, experimental protocols, and supporting data for the effective use of this compound in a research and pest management context.

Mode of Action

This compound acts as a mitochondrial complex II electron transport inhibitor (MET II inhibitor), classified under IRAC Group 25A.[4][5][6] Upon contact, it is metabolized within the mite to its active form, a de-esterified metabolite known as AB-1.[3][7][8] This active metabolite potently inhibits the function of mitochondrial complex II (succinate dehydrogenase), a critical enzyme in the electron transport chain responsible for cellular respiration and ATP production.[3][7][8] The disruption of this process leads to a rapid cessation of feeding, paralysis, and ultimately, the death of the target mite.[9]

Target Pests

This compound is highly effective against various economically important spider mites of the family Tetranychidae.[1][4] Its primary targets include:

-

McDaniel spider mite (Tetranychus mcdanieli)[4]

-

Pacific spider mite (Tetranychus pacificus)[4]

-

Carmine spider mite (Tetranychus cinnabarinus)[2]

This compound is effective against all life stages of these mites, including eggs, nymphs, and adults.[9][10]

Data Presentation

Table 1: Efficacy of this compound against Target Pests (Tetranychus urticae)

| Parameter | Value | Reference |

| LC50 (Adult Females) | 13.88 µg a.i./mL | [3] |

| 3.9 ppm | [4] | |

| LC50 (Larvae) | 3.434 ppm | [4] |

| LC50 (Eggs) | 0.8 µg a.i./mL | [11] |

Table 2: Sublethal Effects of this compound on Tetranychus urticae

| Parameter | Treatment | Result | Reference |

| Intrinsic Rate of Natural Increase (r) | Control | 0.21 | [3] |

| This compound (LC30) | 0.035 | [3] | |

| Net Reproductive Rate (R0) | Exposure to LC25 and LC50 | Significantly reduced | [11] |

| Finite Rate of Increase (λ) | Exposure to LC25 and LC50 | Significantly reduced | [11] |

Table 3: Toxicity of this compound to Non-Target Organisms

| Organism | Species | Parameter | Value | Classification | Reference |

| Honeybee | Apis mellifera | Contact LD50 | >102 µ g/bee | Practically non-toxic | [2] |

| Predatory Mite | Phytoseiulus persimilis | Oviposition Period (Control) | 22.51 days | - | [7] |

| Oviposition Period (LC30) | 20.34 days | - | [7] | ||

| Intrinsic Rate of Increase (r) (Control) | 0.238 | - | [7] | ||

| Intrinsic Rate of Increase (r) (LC10) | 0.238 | - | [7] | ||

| Intrinsic Rate of Increase (r) (LC30) | 0.214 | - | [7] | ||

| Predatory Mite | Neoseiulus californicus | Oviposition Period (Control) | 22.21 days | - | [7] |

| Oviposition Period (LC30) | 19.66 days | - | [7] | ||

| Intrinsic Rate of Increase (r) (Control) | 0.203 | - | [7] | ||

| Intrinsic Rate of Increase (r) (LC10) | 0.203 | - | [7] | ||

| Intrinsic Rate of Increase (r) (LC30) | 0.223 | - | [7] |

Experimental Protocols

Protocol for Determining the LC50 of this compound against Tetranychus urticae using the Leaf-Dip Bioassay Method

Objective: To determine the median lethal concentration (LC50) of this compound required to kill 50% of a Tetranychus urticae population.

Materials:

-

This compound technical grade or formulated product

-

Distilled water

-

Triton X-100 or similar surfactant

-

Bean plants (or other suitable host plant) infested with a healthy, even-aged population of adult female T. urticae

-

Petri dishes lined with moistened filter paper

-

Beakers and graduated cylinders

-

Micropipettes

-

Stereomicroscope

Procedure:

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (if using technical grade) or directly with water for formulated products.

-

Prepare a series of at least five serial dilutions of the stock solution with distilled water. Each dilution should contain a constant concentration of surfactant (e.g., 0.01%). A control solution containing only distilled water and the surfactant should also be prepared.

-

-

Mite Exposure:

-

Excise leaf discs (approximately 2-3 cm in diameter) from uninfested host plants.

-

Dip each leaf disc into a specific test solution for 10-20 seconds with gentle agitation to ensure complete coverage.

-

Allow the treated leaf discs to air dry completely on a clean, non-absorbent surface.

-

Place each dried, treated leaf disc, adaxial side down, onto the moistened filter paper in a Petri dish.

-

-

Infestation:

-

Carefully transfer a known number (e.g., 20-30) of healthy, adult female T. urticae onto each treated leaf disc using a fine camel-hair brush.

-

-

Incubation:

-

Seal the Petri dishes with parafilm to maintain humidity.

-

Incubate the Petri dishes at a constant temperature (e.g., 25 ± 1°C), relative humidity (e.g., 60-70%), and photoperiod (e.g., 16:8 L:D).

-

-

Mortality Assessment:

-

After a predetermined time (e.g., 24, 48, or 72 hours), assess mite mortality under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

-

-

Data Analysis:

-

Correct the observed mortality for control mortality using Abbott's formula.

-

Perform probit analysis on the corrected mortality data to calculate the LC50 value and its 95% confidence limits.

-

Protocol for Assessing the Sublethal Effects of this compound on the Life History Parameters of Predatory Mites (e.g., Phytoseiulus persimilis)

Objective: To evaluate the sublethal impact of this compound on the development, survival, and reproduction of a predatory mite species.

Materials:

-

This compound

-

Established colony of the predatory mite species

-

A culture of the target prey mite (T. urticae)

-

Experimental arenas (e.g., leaf discs on wet cotton in Petri dishes)

-

Stereomicroscope

-

Fine camel-hair brush

-

Incubator with controlled temperature, humidity, and photoperiod

Procedure:

-

Preparation of Sublethal Concentrations:

-

Based on prior LC50 determination for the predatory mite, select sublethal concentrations (e.g., LC10, LC25, or LC30).

-

Prepare the test solutions as described in the LC50 protocol.

-

-

Exposure of Predatory Mites:

-

Treat leaf discs with the sublethal concentrations and a control solution.

-

Introduce newly emerged adult female predatory mites to the treated leaf discs, which are provisioned with an ample supply of prey mites (T. urticae in all life stages).

-

-

Life History Data Collection:

-

Monitor the predatory mites daily under a stereomicroscope.

-

Record the following parameters for each individual:

-

Daily survival of the adult female.

-

Daily fecundity (number of eggs laid).

-

Longevity of the adult female.

-

Developmental time of the offspring (from egg to adult).

-

Survival rate of the immature stages.

-

Sex ratio of the F1 generation.

-

-

-

Data Analysis:

-

Construct life tables for both the treated and control groups.

-

Calculate and compare key life table parameters, including:

-

Net reproductive rate (R0)

-

Intrinsic rate of increase (rm)

-

Finite rate of increase (λ)

-

Mean generation time (T)

-

Doubling time (DT)

-

-

Use appropriate statistical tests (e.g., ANOVA, t-test) to determine significant differences between treatments.

-

Protocol for Mitochondrial Complex II Inhibition Assay

Objective: To biochemically confirm the inhibitory effect of this compound's active metabolite (AB-1) on mitochondrial complex II.

Materials:

-

Isolated mitochondria from a susceptible mite species (or a model organism)

-

This compound and its active metabolite (AB-1)

-

Spectrophotometer or plate reader

-

Assay buffer (e.g., containing phosphate buffer, MgCl2, and BSA)

-

Substrates: Succinate

-

Electron acceptors: Decylubiquinone, DCPIP (2,6-dichlorophenolindophenol)

-

Inhibitors: Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor) to isolate Complex II activity

-

Microcentrifuge tubes

-

Micropipettes

Procedure:

-

Mitochondria Isolation:

-

Isolate mitochondria from the target organism following established protocols (e.g., differential centrifugation). Determine the protein concentration of the mitochondrial suspension.

-

-

Assay Preparation:

-

In microcentrifuge tubes or a 96-well plate, prepare reaction mixtures containing the assay buffer, isolated mitochondria, and inhibitors for other complexes (rotenone and antimycin A).

-

-

Inhibitor Incubation:

-

Add varying concentrations of this compound or AB-1 to the reaction mixtures. Include a control group with no inhibitor.

-

Pre-incubate the mixtures for a short period to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the substrate (succinate) and the electron acceptor (decylubiquinone and DCPIP).

-

-

Measurement of Activity:

-

Immediately measure the decrease in absorbance of DCPIP at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer or plate reader. The rate of DCPIP reduction is proportional to the activity of mitochondrial complex II.

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Express the activity as a percentage of the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Mandatory Visualization

Caption: Signaling pathway of this compound's mode of action.

Caption: Experimental workflow for IPM using this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. entomoljournal.com [entomoljournal.com]

- 3. ijcmas.com [ijcmas.com]

- 4. Sub - lethal Effect of this compound and bromopropylate on life table history and population parameters of Tetranychus urticae koch (Acari: Tetranychidae) | Persian Journal of Acarology [biotaxa.org]

- 5. scispace.com [scispace.com]

- 6. epa.gov [epa.gov]

- 7. The impact of this compound on demographic parameters of two predatory mites, Neoseiulus californicus (M-G) and Phytoseiulus persimilis (A-H) | Systematic and Applied Acarology [biotaxa.org]

- 8. researchgate.net [researchgate.net]

- 9. openagrar.de [openagrar.de]

- 10. cals.cornell.edu [cals.cornell.edu]

- 11. Lethal and sublethal effects of this compound and clofentezine on l ife history traits and life table parameters of the two-spotted spider mite, Tetranychus urticae (Acari: Tetranychidae) | Persian Journal of Acarology [biotaxa.org]

Application Notes and Protocols for the Quantification of Cyflumetofen and its Metabolites by HPLC-MS/MS

Introduction

Cyflumetofen is a novel acaricide effective against various mite species in agriculture. To ensure food safety and environmental monitoring, a robust and sensitive analytical method is required for the quantification of this compound and its principal metabolites in diverse matrices. This document provides a detailed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the simultaneous determination of this compound and its metabolites, including α,α,α-trifluoro-o-toluic acid (B-1) and 2-(trifluoromethyl)benzamide (B-3). The described protocols are applicable to various sample types such as fruits, vegetables, tea, soil, and water.

Principle

The method involves the extraction of this compound and its metabolites from the sample matrix using an organic solvent, followed by a cleanup step to remove interfering substances. The final extract is then analyzed by HPLC-MS/MS. The separation of the analytes is achieved on a C18 reversed-phase column with a gradient elution program. Detection and quantification are performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Ionization is typically achieved using an electrospray ionization (ESI) source, operating in both positive and negative modes to cover all target analytes.[1][2]

Experimental Protocols

1. Materials and Reagents

-

Solvents: Acetonitrile, Methanol, Water (all HPLC or LC-MS grade), Formic acid, Ammonium acetate.

-

Reagents: Anhydrous sodium sulfate, Sodium chloride, Hydrochloric acid.

-

Solid Phase Extraction (SPE) Cartridges: Graphitized carbon black (GCB) cartridges may be used for cleanup.[1][3]

-

Reference Standards: Analytical grade standards of this compound, α,α,α-trifluoro-o-toluic acid (B-1), and 2-(trifluoromethyl)benzamide (B-3) with purity ≥96%.[3]

-

Standard Solutions: Stock solutions of each analyte (e.g., 1000 mg/L) are prepared in a suitable solvent like acetonitrile and stored at low temperatures. Working standard solutions are prepared by serial dilution of the stock solutions.

2. Sample Preparation

The extraction procedure may vary slightly depending on the sample matrix.

2.1 Fruits, Vegetables, and Tea [1][3]

-

Weigh a representative homogenized sample (e.g., 4 g for fruits and vegetables, 1 g for tea) into a 50 mL centrifuge tube.[1]

-

Add 10 mL of 90% acetonitrile in water, 1.0 mL of 1 mol/L hydrochloric acid, 3 g of anhydrous sodium sulfate, and 2 g of sodium chloride.[1]

-

Vortex or shake vigorously for 2 minutes.[1]

-

Centrifuge the mixture.

-

Collect the upper acetonitrile layer for the cleanup step.

2.2 Soil and Sediment [4]

-

Weigh 5.0 g of the soil or sediment sample into a 50 mL polypropylene centrifuge tube.

-

Add 5.0 mL of acetonitrile (for soil, also add 2 mL of Milli-Q water).[4]

-

Vortex for 30 seconds and let it stand for 2 hours at room temperature.

-

Further extraction steps as per the method for plant-based matrices can be followed.

3. Cleanup

A cleanup step is often necessary to remove matrix components that can interfere with the analysis.

3.1 Dispersive Solid-Phase Extraction (d-SPE)

For many food matrices, a d-SPE cleanup using primary secondary amine (PSA) and graphitized carbon black (GCB) can be effective.[5][6]

3.2 Cartridge-Based Solid Phase Extraction (SPE) [1][3]

-

Condition a graphitized carbon black SPE cartridge with the appropriate solvent.[1][3]

-

Load the sample extract onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analytes with a suitable solvent mixture, such as acetone and methanol (2:3, v/v).[1]

-

Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.[1]

4. HPLC-MS/MS Analysis

4.1 HPLC Conditions

-

Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18) is commonly used.[1]

-

Mobile Phase: A gradient elution with a binary solvent system is typical.

-

Flow Rate: A typical flow rate is between 0.2 and 0.4 mL/min.[7][8]

-

Column Temperature: Maintained at a constant temperature, for example, 35 °C.[8]

4.2 MS/MS Conditions

-

Ion Source: Electrospray Ionization (ESI).

-

Polarity: Both positive (ESI+) and negative (ESI-) modes are used. This compound and its metabolite B-3 are typically detected in positive mode, while the acidic metabolite B-1 is detected in negative mode.[2]

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

-

Ion Transitions: Specific precursor-to-product ion transitions for each analyte should be optimized.

Data Presentation

The quantitative performance of the method should be validated by assessing its linearity, limit of quantification (LOQ), limit of detection (LOD), accuracy (recovery), and precision (relative standard deviation, RSD).

Table 1: HPLC-MS/MS Parameters for this compound and its Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Polarity |

| This compound | [M+H]+ | Optimized value | Optimized value | Positive |

| B-1 (α,α,α-trifluoro-o-toluic acid) | [M-H]- | Optimized value | Optimized value | Negative |

| B-3 (2-(trifluoromethyl)benzamide) | [M+H]+ | Optimized value | Optimized value | Positive |

Note: The specific m/z values for precursor and product ions need to be determined empirically on the specific mass spectrometer being used.

Table 2: Method Validation Data for this compound and its Metabolites in various matrices.

| Analyte | Matrix | Linearity Range (µg/L) | r² | LOQ (µg/kg) | LOD (µg/kg) | Recovery (%) | RSD (%) |

| This compound | Apple | 10-500 | >0.99 | 0.1-2.9 | 0.1-2.9 | 78.2-93.0 | 2.8-14 |

| Soybean | 10-500 | >0.99 | 0.1-2.9 | 0.1-2.9 | 78.2-93.0 | 2.8-14 | |

| Tea | 10-500 | >0.99 | 0.1-2.9 | 0.1-2.9 | 78.2-93.0 | 2.8-14 | |

| B-1 | Apple | 10-500 | >0.99 | 0.1-2.9 | 0.1-2.9 | 78.2-93.0 | 2.8-14 |

| Soybean | 10-500 | >0.99 | 0.1-2.9 | 0.1-2.9 | 78.2-93.0 | 2.8-14 | |

| Tea | 10-500 | >0.99 | 0.1-2.9 | 0.1-2.9 | 78.2-93.0 | 2.8-14 |

Data compiled from literature, specific values may vary based on instrumentation and matrix.[1] Recoveries were generally found to be in the range of 76.3% to 101.5% with relative standard deviations between 1.2% and 11.8% for various fruits, soil, and water samples.[5] For a wider range of plant and animal samples, average recoveries were reported between 79.3% and 117.6% with RSDs below 7.6%.[2] The limits of quantification (LOQs) typically range from 0.7 to 9.8 µg/kg.[2]

Mandatory Visualizations

Caption: Experimental workflow for this compound analysis.

Caption: Simplified metabolic pathway of this compound.

References

- 1. Determination the Residues of this compound and Its Metabolite in Plant Origin Food by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry [qikan.cmes.org]

- 2. Simultaneous determination of this compound and its main metabolite residues in samples of plant and animal origin using multi-walled carbon nanotubes in dispersive solid-phase extraction and ultrahigh performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mhlw.go.jp [mhlw.go.jp]

- 4. orbi.uliege.be [orbi.uliege.be]

- 5. Determination of this compound residue in water, soil, and fruits by modified quick, easy, cheap, effective, rugged, and safe method coupled to gas chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Simultaneous Analysis of 504 Pesticide Multiresidues in Crops Using UHPLC-QTOF at MS1 and MS2 Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

Application Notes: Techniques for Studying Sublethal Effects of Cyflumetofen on Mite Populations

Introduction

Cyflumetofen is a novel acaricide belonging to the benzoylacetonitrile class of chemistry, developed for the effective control of various mite species, including those from the Tetranychus and Panonychus genera.[1][2] Its unique mode of action makes it a valuable tool in integrated pest management (IPM) and resistance management programs.[2][3] Beyond direct mortality, sublethal concentrations of pesticides can significantly impact the physiology, behavior, and population dynamics of target pests.[4][5] Studying these sublethal effects is crucial for a comprehensive understanding of an acaricide's total impact and for developing more sustainable and effective pest control strategies.[4] These application notes provide detailed protocols and data presentation guidelines for researchers investigating the sublethal effects of this compound on mite populations.

Mechanism of Action

This compound's primary mode of action is the inhibition of mitochondrial complex II (succinate dehydrogenase) in the electron transport chain.[1][2][6] Upon entering the mite's body, this compound is metabolized into its de-esterified form, AB-1, which is a significantly more potent inhibitor of complex II.[6][7] This inhibition disrupts cellular respiration by interrupting ATP production, leading to energy depletion, paralysis, and eventual death of the mite.[3][7] This mechanism is distinct from many other commercial acaricides, reducing the likelihood of cross-resistance.[3][7]

Caption: this compound's metabolic activation and mitochondrial target.

Experimental Protocols

Protocol 1: Age-Stage, Two-Sex Life Table Analysis

This protocol is the cornerstone for assessing the sublethal effects of this compound on the demographic parameters of a mite population.[4][5] It involves tracking a cohort of individuals from egg to death to measure survival, development, and reproduction.

1. Mite Rearing and Host Plant Cultivation:

-

Mite Colony: Establish and maintain a healthy, susceptible colony of the target mite species (e.g., Tetranychus urticae) on a suitable host plant (e.g., bean plants, Phaseolus vulgaris).

-

Environmental Conditions: Rear mites under controlled laboratory conditions, typically at 25 ± 2°C, 60 ± 5% relative humidity (RH), and a 16:8 (L:D) hour photoperiod to ensure consistent development.[4][8]

-

Synchronization: To obtain a cohort of same-aged individuals, place a group of adult female mites on fresh, detached leaves for a limited period (e.g., 24 hours) for oviposition. Remove the adult females, leaving behind eggs of a known age.

2. Preparation of Sublethal this compound Concentrations:

-

Stock Solution: Prepare a stock solution of a commercial formulation of this compound in distilled water.

-

Serial Dilutions: Create a series of dilutions from the stock solution to establish the desired sublethal concentrations (e.g., LC10, LC20, LC30). These concentrations are typically predetermined through preliminary dose-response bioassays (probit analysis).[9] A control group treated only with distilled water (and any solvent/surfactant used) is essential.

3. Bioassay (Leaf Disc Method):

-

Leaf Disc Preparation: Prepare leaf discs (e.g., 2 cm diameter) from the host plant and place them upside down on a water-saturated cotton or sponge base in a Petri dish to maintain turgidity.

-

Treatment Application: Immerse the leaf discs in the respective this compound dilutions or the control solution for approximately 10-30 seconds. Allow the discs to air dry completely.

-

Mite Introduction: Once the eggs from the synchronized cohort are about to hatch, carefully transfer one egg onto each treated leaf disc using a fine brush.

4. Data Collection:

-

Daily Observations: Observe each individual mite daily under a stereomicroscope.

-

Record Keeping: For each individual, record the following:

-

Survival (alive or dead).

-

Developmental stage (egg, larva, protonymph, deutonymph, adult).

-

For adult females, record the number of eggs laid daily (fecundity).

-

-

Longevity: Continue daily observations until the death of the last individual to determine adult longevity.

5. Data Analysis:

-

Software: Analyze the raw data using specialized age-stage, two-sex life table software (e.g., TWOSEX-MSChart).[9]

-

Key Parameters: This analysis will yield critical demographic parameters, including:

-

Age-Stage Specific Survival Rate (s_xj): The probability that an individual will survive to age x and stage j.

-

Fecundity (f_xj): The number of offspring produced by a female at age x.

-

Intrinsic Rate of Increase (r): The instantaneous rate of population growth.[4][8]

-

Finite Rate of Increase (λ): The multiplication factor of the population per unit of time.[8][9]

-

Net Reproductive Rate (R0): The average number of offspring produced by a female during her lifetime.[8][9]

-

Mean Generation Time (T): The average time from the birth of a parent to the birth of its offspring.

-

Caption: Workflow for a sublethal effects life table study.

Data Presentation

Quantitative data from life table studies should be summarized in clear, structured tables to facilitate comparison between different sublethal concentrations and the control group.

Table 1: Sublethal Effects of this compound on Life Table Parameters of Tetranychus urticae

| Concentration | Fecundity (eggs/female) | Intrinsic Rate of Increase (r) | Net Reproductive Rate (R0) | Finite Rate of Increase (λ) | Reference(s) |

| Control | 57.96 | 0.24 | - | - | [4] |

| LC10 | 36.55 | - | - | - | [4] |

| LC20 | 42.26 | - | - | - | [4] |

| LC30 | - | 0.20 | - | - | [4] |

| Control | - | 0.21 | - | - | [8] |

| LC30 | - | 0.035 | - | - | [8] |

| Control | - | - | 99.96 | - | [10] |

| LC25 | - | - | - | - | [9] |

| LC50 | - | - | - | - | [9] |

Note: Dashes (-) indicate data not provided in the cited source for that specific parameter and concentration.

Table 2: Sublethal Effects of this compound on Life Table Parameters of Panonychus citri

| Concentration | Fecundity (eggs/female) | Intrinsic Rate of Increase (r) | Net Reproductive Rate (R0) | Finite Rate of Increase (λ) | Reference(s) |

| Control | - | 0.183 | - | - | [11][12] |

| LC20 | - | 0.156 | - | - | [11][12] |

Note: Sublethal concentrations of this compound have been shown to significantly reduce key demographic parameters such as fecundity and the intrinsic rate of increase in both T. urticae and P. citri.[4][8][11][12] These effects can lead to slower population growth in subsequent generations.[8][11]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. epa.gov [epa.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound, a novel acaricide - its mode of action and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. Sub - lethal Effect of this compound and bromopropylate on life table history and population parameters of Tetranychus urticae koch (Acari: Tetranychidae) | Persian Journal of Acarology [biotaxa.org]

- 9. biotaxa.org [biotaxa.org]

- 10. Sublethal effects of two acaricides, propargite and fenpyroximate on life history of Macrolophus pygmaeus (Hemiptera: Miridae) reared on the two-spotted spider mite eggs | Persian Journal of Acarology [biotaxa.org]

- 11. researchgate.net [researchgate.net]

- 12. Sublethal effects of this compound and spirodiclofen on biological parameters of citrus red mite, Panonychus citri McGregor (Acari: Tetranychidae) | Persian Journal of Acarology [biotaxa.org]

Application Note: Preparation of Cyflumetofen Stock Solutions for In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyflumetofen is a potent acaricide that functions as a mitochondrial complex II inhibitor, making it a valuable tool for research in toxicology, pest management, and mitochondrial function.[1][2][3] For reliable and reproducible in vitro experimental results, the proper preparation of stock solutions is a critical first step. This document provides detailed protocols for preparing this compound stock solutions and subsequent working solutions for use in various cell-based assays. Key considerations include the compound's low aqueous solubility and the selection of appropriate organic solvents to ensure complete dissolution and stability.[4][5][6]

Physicochemical Properties

A summary of this compound's relevant properties is presented below. This data is essential for accurate calculations and handling.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₄F₃NO₄ | [4] |

| Molecular Weight | 447.45 g/mol | [4] |

| Appearance | White powder/solid | [3][5] |

| Aqueous Solubility | 0.0281 mg/L (at 20°C, pH 7) | [5] |

| Organic Solvent Solubility | Acetone: 500,000 mg/L; Soluble in Acetonitrile and DMSO | [2][5][7][8] |

Materials and Equipment

-

This compound powder (≥98% purity)

-

High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

-

Anhydrous acetonitrile (optional, for specific applications)

-

Sterile microcentrifuge tubes or amber glass vials

-

Analytical balance (readable to 0.01 mg)

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Ultrasonic bath (optional)

-

Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

Safety Precautions

-

Handle this compound powder in a well-ventilated area or a chemical fume hood.

-

Wear appropriate PPE, including gloves, a lab coat, and safety glasses, at all times.

-

Avoid inhalation of the powder and direct contact with skin or eyes.

-

Consult the Safety Data Sheet (SDS) for this compound before handling.

Experimental Workflow Diagram

The following diagram outlines the general workflow for preparing a this compound stock solution.

Caption: Workflow for preparing this compound stock solution.

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro studies.

-

Calculation:

-

Determine the mass of this compound needed. For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

-

Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Mass (g) = 0.010 mol/L × 0.001 L × 447.45 g/mol = 0.00447 g

-

Mass (mg) = 4.47 mg

-

-

Weighing:

-

Tare a sterile, dry 1.5 mL microcentrifuge tube or amber vial on an analytical balance.

-

Carefully weigh approximately 4.5 mg of this compound powder directly into the tared container. Record the exact mass.

-

-

Solvent Addition:

-

Recalculate the precise volume of DMSO needed based on the actual mass recorded.

-

Volume (mL) = [Mass (mg) / 447.45 ( g/mol )] / 10 (mmol/L)

-

Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

-

-

Dissolution:

-

Cap the vial securely and vortex vigorously for 1-2 minutes until the powder is completely dissolved.

-

Visually inspect the solution against a light source to ensure no solid particles remain.

-

If dissolution is difficult, place the vial in an ultrasonic bath for 5-10 minutes or warm it gently to 37°C.[9]

-

-

Storage:

-

To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (amber) vials.[9]

-

Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

-

Store the aliquots as recommended in Table 2.

-

Protocol: Preparation of Working Solutions for Cell Culture

Stock solutions must be diluted to final working concentrations for experiments. It is crucial to maintain a consistent, low final solvent concentration (e.g., ≤0.5% DMSO) across all treatments, including vehicle controls, to avoid solvent-induced artifacts.[7][10]

-

Serial Dilution:

-

Perform serial dilutions of the 10 mM stock solution in sterile cell culture medium to prepare intermediate concentrations.

-

For example, to make a 100 µM working solution from a 10 mM stock, perform a 1:100 dilution (e.g., 10 µL of stock into 990 µL of medium).

-

-

Final Dosing:

-

Add the appropriate volume of the intermediate working solution to your assay wells to achieve the final desired concentration.

-

Example: To achieve a final concentration of 1 µM in a well containing 200 µL of cells and medium, you could add 2 µL of a 100 µM intermediate solution. This results in a final DMSO concentration of 0.1%.

-

-

Vehicle Control:

-

Prepare a vehicle control by adding the same final concentration of DMSO to control wells (e.g., 0.1% DMSO in the example above). This is essential for accurately assessing the effect of the compound.[7]

-

Data Summary: Solvents and Storage Conditions

| Solvent | Solubility Information | Recommended Stock Concentration | Storage Temperature | Stability Period |

| DMSO | Commonly used for in vitro assays.[7] | 10 mM - 50 mg/mL | -20°C | 1 month[2][9] |

| -80°C | 6 months[2][9] | |||

| Acetonitrile | Used for analytical standards and formulations.[7][8][11] | 150 - 350 mg/L (for analytical standards)[8] | Room Temperature (short-term); Cold & Dark (long-term) | Stable for 36 months under cold, dark conditions.[8] |

| Ethanol | Mentioned as a solvent control in an ER-binding assay.[7] | Assay-dependent | Not specified | Not specified |

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. fao.org [fao.org]

- 4. esslabshop.com [esslabshop.com]